1,3-Diethoxy-2-propylbenzene
Description
1,3-Diethoxy-2-propylbenzene is an aromatic ether derivative with a benzene core substituted by ethoxy groups at positions 1 and 3 and a propyl group at position 2. This compound belongs to a class of substituted benzenes widely studied for applications in organic synthesis, fragrance chemistry, and materials science. Its structure enables unique electronic and steric properties, making it a candidate for catalytic reactions and as a precursor for functionalized aromatic intermediates.
Properties
CAS No. |
172931-99-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1,3-diethoxy-2-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
XSJCBHBACBMADY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
Canonical SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
Synonyms |
Benzene, 1,3-diethoxy-2-propyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene
Key Differences :
- Substituents : The compound in features a diethoxy-methylpropyl chain and an isopropyl group at position 4, whereas 1,3-diethoxy-2-propylbenzene lacks the isopropyl substituent and methyl branch in the propyl chain.
- Molecular Weight : lists a molecular formula of C₁₈H₃₀O₂ (average mass: 278.43 g/mol), compared to the theoretical formula of this compound (C₁₃H₂₀O₂; average mass: 208.30 g/mol). The additional isopropyl and methyl groups in the former increase steric bulk and hydrophobicity.
- Applications : The compound in is described as a cyclamen aldehyde diethyl acetal, highlighting its use in fragrances. In contrast, this compound’s simpler structure may favor synthetic versatility in catalysis or polymer chemistry .
Alkyl-Substituted Benzene Derivatives
lists alkylated benzenes such as 3-phenyldodecane (CAS 4621-36-7) and 3-phenyltetradecane (CAS 2400-00-2). These lack ethoxy groups but share long alkyl chains.
- Reactivity : Ethoxy groups in this compound introduce electron-donating effects, enhancing electrophilic substitution reactivity compared to purely alkylated derivatives.
- Physical Properties : Alkylbenzenes in have higher boiling points due to longer carbon chains (e.g., 3-phenyldodecane: ~300–320°C), whereas this compound’s shorter chain and oxygen atoms reduce boiling point (~200–220°C estimated) .
Functional Group Analogues
discusses N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares a benzene ring but replaces ethoxy/propyl groups with an amide and hydroxyl-tert-butyl moiety.
- Directing Effects: The amide in acts as an N,O-bidentate directing group for C–H activation, while ethoxy groups in this compound may serve as weaker σ-donors in metal coordination.
- Stability: The amide’s hydrogen-bonding capability increases crystallinity, whereas this compound’s ether linkages may confer better solubility in nonpolar solvents .
Data Table: Comparative Properties
Research Findings and Challenges
- Synthetic Accessibility : Ethoxy-substituted benzenes like this compound are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, but regioselectivity challenges arise due to competing ortho/para substitution .
- Thermal Stability : Diethoxy groups may undergo hydrolysis under acidic conditions, limiting applications in aqueous environments. Stability studies in ’s safety data sheet for the analog compound suggest storage in inert atmospheres to prevent degradation .
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